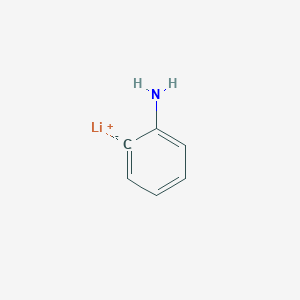
lithium;aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium aniline is a compound formed by the interaction of lithium and aniline. Aniline, an aromatic amine, is a fundamental building block in organic chemistry, widely used in the synthesis of various industrial chemicals, dyes, and pharmaceuticals. Lithium, a highly reactive alkali metal, is known for its applications in batteries and psychiatric medications. The combination of these two compounds results in lithium aniline, which has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium aniline can be synthesized through several methods. One common approach involves the reaction of aniline with lithium hydride (LiH). This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The process involves the deprotonation of aniline by lithium hydride, forming lithium anilide and hydrogen gas .
Another method involves the reaction of aniline with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction also requires an inert atmosphere and results in the formation of lithium anilide .
Industrial Production Methods
Industrial production of lithium aniline often involves large-scale reactions using lithium hydride or lithium metal. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium aniline undergoes various chemical reactions, including:
Oxidation: Lithium aniline can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Lithium aniline can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lithium aniline can yield nitroso or nitro compounds, while reduction can produce various amines .
Applications De Recherche Scientifique
Lithium aniline has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Lithium aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of lithium aniline compounds in treating various medical conditions.
Industry: Lithium aniline is used in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of lithium aniline involves its interaction with various molecular targets and pathways. In biological systems, lithium aniline can modulate enzyme activities and receptor functions. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and effects on mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Hydride (LiH): Used in similar deprotonation reactions.
Aniline Derivatives: Such as nitroaniline and chloroaniline, which have different substituents on the aromatic ring.
Uniqueness
Lithium aniline is unique due to its combination of lithium and aniline, resulting in distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
139360-63-7 |
|---|---|
Formule moléculaire |
C6H6LiN |
Poids moléculaire |
99.1 g/mol |
Nom IUPAC |
lithium;aniline |
InChI |
InChI=1S/C6H6N.Li/c7-6-4-2-1-3-5-6;/h1-4H,7H2;/q-1;+1 |
Clé InChI |
TWXUQXQPNKGEHQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C([C-]=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


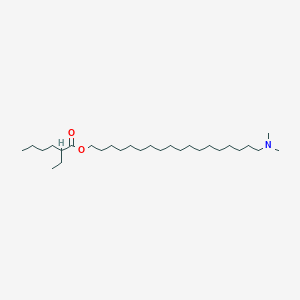
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
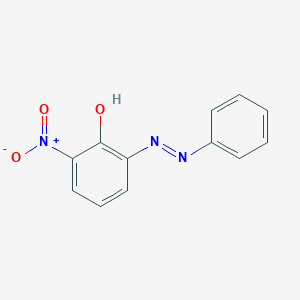
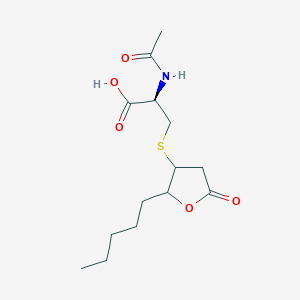
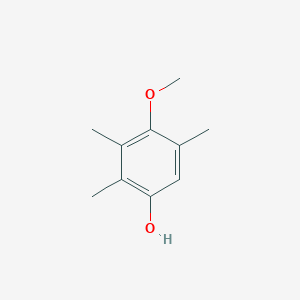
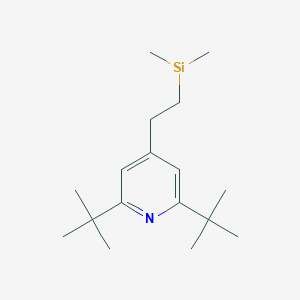
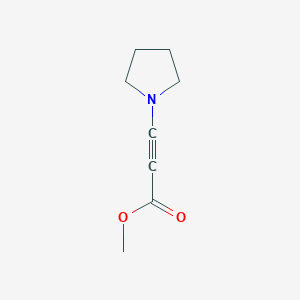
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
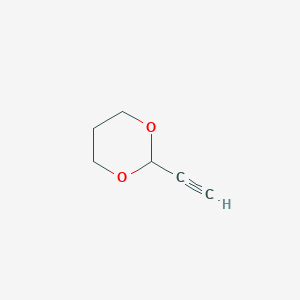
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
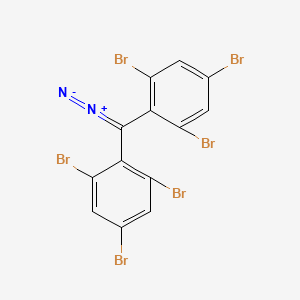
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
